5-Bromo-2-cyclopropylbenzoic acid
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Overview
Description
5-Bromo-2-cyclopropylbenzoic acid is an organic compound with the molecular formula C₁₀H₉BrO₂ It is a derivative of benzoic acid, where a bromine atom is substituted at the 5th position and a cyclopropyl group is attached to the 2nd position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropylbenzoic acid typically involves the bromination of 2-cyclopropylbenzoic acid. The process can be summarized as follows:
Starting Material: 2-Cyclopropylbenzoic acid.
Bromination: The reaction is carried out using bromine (Br₂) in the presence of a suitable catalyst and solvent. The reaction conditions are carefully controlled to ensure selective bromination at the 5th position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The process involves:
Large-Scale Bromination: Using industrial reactors to handle larger quantities of reactants.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions, often in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzoic acid derivative.
Scientific Research Applications
5-Bromo-2-cyclopropylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Similar in structure but with a chlorine atom instead of a cyclopropyl group.
2-Cyclopropylbenzoic acid: Lacks the bromine substitution at the 5th position.
5-Bromo-2-methylbenzoic acid: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
5-Bromo-2-cyclopropylbenzoic acid is unique due to the presence of both the bromine atom and the cyclopropyl group, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-bromo-2-cyclopropylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLDRLWYSYDNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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